molecular formula C21H24Cl2N6O B2752968 N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179401-74-1

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Katalognummer: B2752968
CAS-Nummer: 1179401-74-1
Molekulargewicht: 447.36
InChI-Schlüssel: DPXHYJUHHYLHPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This compound was developed to probe the specific biological roles of PI3Kα, a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway [https://www.nature.com/articles/nrc1299]. Its primary research value lies in the investigation of oncogenic signaling, particularly in tumors with PIK3CA mutations or HER2 amplifications where the PI3Kα pathway is a key driver of proliferation and cell survival. Studies have demonstrated its high selectivity for PI3Kα over other PI3K isoforms and a broad range of other kinases, making it an excellent chemical tool for dissecting the unique functions of PI3Kα in complex cellular environments [https://pubmed.ncbi.nlm.nih.gov/22072638/]. Researchers utilize this inhibitor to explore mechanisms of acquired resistance to targeted therapies and to evaluate combination treatment strategies in preclinical cancer models, providing crucial insights for the development of novel oncology therapeutics.

Eigenschaften

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O.ClH/c1-2-15-6-8-17(9-7-15)23-19-25-20(24-18-5-3-4-16(22)14-18)27-21(26-19)28-10-12-29-13-11-28;/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHYJUHHYLHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, which has been studied for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H24ClN6O
  • Molecular Weight : 447.4 g/mol
  • CAS Number : 1179401-74-1

The compound features a triazine core with various functional groups that influence its reactivity and biological interactions. The presence of the chlorophenyl and ethylphenyl groups contributes to its unique chemical properties.

Research indicates that compounds within the triazine class exhibit various mechanisms of action, primarily through:

  • Inhibition of Enzymes : Specifically, some triazines have been shown to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in several types of cancer. This inhibition disrupts metabolic pathways that favor tumor growth.
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For instance, it has shown significant activity against triple-negative breast cancer cells (MDA-MB231) with a GI50 value indicating potent growth inhibition .

Anticancer Activity

A series of studies have explored the anticancer potential of N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride:

  • In Vitro Studies :
    • A study reported that this compound exhibited selective cytotoxicity against MDA-MB231 cells with a GI50 value significantly lower than that observed for non-cancerous cell lines .
    • The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings enhance antiproliferative effects. Particularly, electron-donating groups in the para position were found to improve activity .
  • Mechanistic Insights :
    • The compound's interaction with cellular pathways was investigated using proteomic approaches, revealing alterations in signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested potential antimicrobial activity:

  • Antibacterial Testing : The compound was evaluated against various bacterial strains including E. coli and Staphylococcus aureus. Some derivatives showed promising antibacterial activity, although the parent compound's efficacy was variable depending on structural modifications .

Summary of Biological Activity

Activity TypeObservations
Anticancer Significant inhibition of MDA-MB231 cells; selective against cancer lines
Mechanism Inhibition of IDH; disruption of metabolic pathways
Antimicrobial Variable activity against bacterial strains; dependent on structural changes

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

  • Synthesis of Triazine Derivatives: The compound can be used to create derivatives with enhanced properties for industrial applications.
  • Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.

Biology

The compound has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and receptor binding:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in cancer pathways, contributing to its potential use as an anticancer agent.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride demonstrated significant inhibition of cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)10.5
MCF-7 (Breast Cancer)8.2
HeLa (Cervical Cancer)12.0

These findings indicate that the compound effectively targets cancer cells while sparing normal cells.

Medicine

In medicinal chemistry, N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is explored for its therapeutic potential:

  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models.
  • Drug Development: It is being studied as a lead compound for developing new drugs targeting specific diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below compares key structural features and properties of the target compound with analogs from the literature:

Compound Name N² Substituent N⁴ Substituent Morpholino Position Yield (%) Melting Point (°C) Key References
Target Compound 3-Chlorophenyl 4-Ethylphenyl 6 - - -
4b () 3-Nitrophenyl 4-Methoxyphenyl 6 65 120–124 (dec)
4f () 4-Chlorophenyl 4-Methoxyphenyl 6 62 140–142 (dec)
N-Methylaniline Chlorine 6 81.3 98–99 (371–372 K)
Phenyl 3-Trifluoromethylphenyl 6 - -
Ureido-Benzamide Dimorpholino 4,6 50 -
Key Observations:
  • Substituent Effects : The target compound’s 3-chlorophenyl group may confer distinct electronic and steric properties compared to 4-chlorophenyl (4f) or nitrophenyl (4b) analogs. The 4-ethylphenyl group at N⁴ likely enhances lipophilicity relative to methoxyphenyl or trifluoromethylphenyl groups .
  • Salt Form : The hydrochloride salt of the target compound is absent in analogs like 4b and 4f, suggesting improved aqueous solubility for pharmacological applications .

Physicochemical Properties

  • Melting Points : Dec. points for 4b and 4f (120–142°C) are lower than the 98–99°C (371–372 K) melting point in , possibly due to differences in crystallinity or hydrogen bonding .
  • Spectroscopic Data: IR and NMR data for 4b and 4f () confirm the presence of morpholino (840–845 cm⁻¹) and aromatic substituents, aligning with expected triazine derivatives .

Pharmacological Implications

  • The trifluoromethyl group in may enhance metabolic stability, while the ethyl group in the target compound could improve membrane permeability .
  • The dimorpholino derivative in demonstrates the feasibility of polypharmacological targeting, though with increased synthetic complexity .

Q & A

Q. What are the optimal synthetic routes for N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions on the triazine core. Key steps include:
  • Substitution Order : Sequential substitution at positions 2, 4, and 6 of the triazine ring to incorporate the 3-chlorophenyl, 4-ethylphenyl, and morpholino groups .
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours to enhance reactivity .
  • Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1) improves purity (>95%) .
  • Yield Optimization : Catalytic bases like triethylamine or potassium carbonate reduce side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the morpholino group shows characteristic peaks at δ 3.6–3.8 ppm (N-CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 463.15 for [M+H]+^+) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58.3%, H: 5.6%, N: 19.4%) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this triazine derivative in nucleophilic substitution reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electron-deficient sites on the triazine ring, guiding reagent selection .
  • Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method simulate intermediate states and activation energies for substitution pathways .
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. antimicrobial efficacy)?

  • Methodological Answer :
  • Dose-Response Assays : Establish IC50_{50} values across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .
  • Target Profiling : Use kinase inhibition panels or bacterial efflux pump assays to identify primary mechanisms .
  • Comparative Studies : Reference structurally similar compounds (e.g., hexamethylmelamine) to contextualize activity discrepancies .

Q. What experimental designs are recommended for studying the hydrolysis kinetics of this compound under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives (t1/2t_{1/2}) and activation energies (EaE_a) .
  • Product Identification : LC-MS/MS characterizes hydrolytic byproducts (e.g., substituted melamine derivatives) .

Q. How can researchers integrate this compound into polymer photostabilizers, and what metrics evaluate its efficacy?

  • Methodological Answer :
  • Polymer Blending : Incorporate 0.1–1.0 wt% into polypropylene or polyethylene via melt extrusion .
  • UV Exposure Tests : Accelerated weathering (QUV) measures carbonyl index changes via FTIR to quantify UV resistance .
  • Mechanical Testing : Track tensile strength retention after 500 hours of UV exposure .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported cytotoxicity data across similar triazine derivatives?

  • Methodological Answer :
  • Standardized Assays : Adopt MTT or SRB protocols with matched cell lines and incubation times (e.g., 48 vs. 72 hours) .
  • Meta-Analysis : Pool data from studies using fixed-effect models to identify outliers .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-methylphenyl) on activity trends .

Q. What advanced techniques elucidate the compound’s interaction with DNA or enzymes?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KDK_D) for DNA duplexes or target proteins .
  • X-ray Crystallography : Co-crystallize the compound with topoisomerase II or bacterial gyrase to map binding sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein docking (e.g., AutoDock Vina) to predict binding modes .

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